2-Methoxy-5-methylsulfanilic acid
Overview
Description
2-Methoxy-5-methylsulfanilic acid is an organic compound with the molecular formula C8H10O3S. It is characterized by a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) attached to a benzene ring, which is further substituted with a sulfonic acid group (-SO3H). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methoxybenzoic acid as the starting material.
Reaction Steps:
Sulfonation: The 2-methoxybenzoic acid undergoes sulfonation to introduce the sulfonic acid group, resulting in 2-methoxybenzenesulfonic acid.
Methylation: The sulfonic acid group is then methylated to form this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Process: Some industrial setups may employ a continuous process for large-scale production, optimizing reaction times and resource utilization.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as 2-methoxy-5-methylbenzenesulfonic acid.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide, resulting in different derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the benzene ring undergoes substitution at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Sulfide derivatives.
Substitution Products: Substituted benzene derivatives.
Scientific Research Applications
2-Methoxy-5-methylsulfanilic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be employed in biological studies to understand the effects of sulfonic acid derivatives on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methoxy-5-methylsulfanilic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems.
Pathways: It may influence metabolic pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
2-Methoxybenzoic Acid: Similar structure but lacks the sulfonic acid group.
2-Methoxy-5-methylbenzenesulfonic Acid: Similar but with a different position of the methyl group.
2-Methylsulfanilic Acid: Similar but without the methoxy group.
Uniqueness: 2-Methoxy-5-methylsulfanilic acid is unique due to its combination of methoxy and methylsulfanyl groups, which impart distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-amino-2-methoxy-5-methylbenzenesulfonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-5-3-8(14(10,11)12)7(13-2)4-6(5)9/h3-4H,9H2,1-2H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQPVZZRWRMIGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)OC)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.